

Advanced Analytical Techniques for the Characterization of Cefixime: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the advanced analytical characterization of **cefixime**, a third-generation cephalosporin antibiotic. The following techniques are covered, offering a comprehensive approach to ensure the quality, purity, and stability of **cefixime** in both bulk drug substance and finished pharmaceutical products.

Chromatographic Techniques

Chromatographic methods are fundamental for the separation, identification, and quantification of **cefixime** and its related substances. High-Performance Liquid Chromatography (HPLC) is the most widely used technique due to its high resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC)

Application Note:

Reverse-phase HPLC (RP-HPLC) is the method of choice for the assay of **cefixime** and for the determination of its impurities and degradation products.[1][2] A C18 column is commonly used as the stationary phase, with a mobile phase typically consisting of a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol.[3][4] Detection is usually performed using a UV detector at wavelengths ranging from 254 nm to 290 nm.[4][5][6] The method can



be validated according to ICH guidelines to ensure its accuracy, precision, linearity, and robustness.[1][4] Stability-indicating HPLC methods are crucial for monitoring the degradation of **cefixime** under various stress conditions, such as acidic, alkaline, oxidative, and thermal stress.[3][4][7]

Quantitative Data Summary:

| Parameter | Method 1[5] | Method 2[4] | Method 3[8] | Method 4[9] |
|------------------------------|---|--|---|--|
| Column | RP BDS (250 mm x 4.6 mm, 5 μm) | Phenomenex ODS (250 x 4.6 mm, 5 μm) | Bondapak C18 | Shimadzu C-18 (250×4.6mm, 5µ) |
| Mobile Phase | Methanol: Phosphate buffer (3:7, v/v) | 10 mM disodium hydrogen phosphate (pH 6.3) : methanol (75:25, v/v) | Methanol: Buffer solution (sodium dihydrogen phosphate) (35: 65 v/v, pH=2.75) | Tetrabutyl ammonium hydroxide buffer (pH 6.5) |
| Flow Rate | 1.0 ml/min | 1.0 mL/min | 1 ml/min | 1 ml/min |
| Detection Wavelength | 254 nm | 289 nm | Not Specified | 254 nm |
| Retention Time | ~7.8 min | Not Specified | ~6 minutes | Not Specified |
| Linearity Range | 50-150% of target concentration | 5-100 μg/mL | Not Specified | 100-300 μg/ml |
| Correlation Coefficient (R²) | 0.9996 | 0.9997 | Not Specified | 0.9091 |
| LOD | 59.3 ng/ml | Not Specified | Not Specified | 199 μg/ml |
| LOQ | 179.8 ng/ml | Not Specified | Not Specified | 604 μg/ml |
| Accuracy (% Recovery) | Within 80-120% | Not Specified | Not Specified | 95-101% |

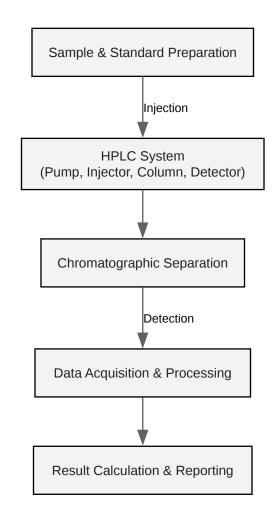
Experimental Protocol: Stability-Indicating RP-HPLC Method[4]



- Mobile Phase Preparation: Prepare a 10 mM solution of disodium hydrogen phosphate. Add 0.5% triethylamine (TEA) and adjust the pH to 6.3 with orthophosphoric acid (OPA). Mix this aqueous phase with methanol in a ratio of 75:25 (v/v). Filter and degas the mobile phase.
- Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of
 cefixime reference standard in the mobile phase to obtain a known concentration (e.g., 50
 μg/mL).
- Sample Solution Preparation: For bulk drug, prepare a solution of similar concentration to the standard. For tablets, weigh and finely powder not fewer than 20 tablets. Transfer a quantity of powder equivalent to a single dose of **cefixime** into a volumetric flask, dissolve in the mobile phase with the aid of sonication, and dilute to the mark. Filter the solution through a 0.45 μm filter.[7]
- Chromatographic Conditions:
 - Column: Phenomenex ODS (250 x 4.6 mm, 5 μm particle size)
 - Mobile Phase: 10 mM disodium hydrogen phosphate (with 0.5% TEA, pH 6.3 with OPA)
 and methanol (75:25, v/v)
 - Flow Rate: 1.0 mL/min
 - Injection Volume: 20 μL
 - Detector: UV at 289 nm
 - Column Temperature: Ambient
- Analysis: Inject the standard and sample solutions into the chromatograph and record the peak areas.
- Calculation: Calculate the amount of cefixime in the sample by comparing the peak area with that of the standard.

Workflow for RP-HPLC Analysis of **Cefixime**





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Caption: General workflow for the RP-HPLC analysis of **cefixime**.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Application Note:

LC-MS is a powerful technique for the identification of unknown impurities and degradation products of **cefixime**.[3][7] It provides molecular weight information and fragmentation patterns that are crucial for structure elucidation.[10] A sensitive and selective liquid chromatographytandem mass spectrometric (LC-MS/MS) method has been developed for the determination of **cefixime** in human plasma, making it suitable for pharmacokinetic studies.[11] Positive electrospray ionization (ESI) is a common ionization source used for **cefixime** analysis.[11]

Quantitative Data Summary:



| Parameter | Method 1[11] | Method 2 |
|--------------------------|---|--------------------------------------|
| Application | Pharmacokinetic study in human plasma | Bioequivalence study in human plasma |
| Chromatography | C8 column | Not Specified |
| Mobile Phase | Acetonitrile-water-formic acid (40:60:0.5, v/v/v) | Not Specified |
| Ionization | Positive Electrospray Ionization (ESI) | Not Specified |
| Detection | Selected Reaction Monitoring (SRM) | Not Specified |
| Linearity Range | 0.05-8.0 μg/ml | Not Specified |
| LLOQ | 0.05 μg/ml | Not Specified |
| Intra- and Inter-day RSD | < 12.7% | Not Specified |
| Accuracy (RE) | within ±2.0% | Not Specified |
| Recovery | Not Specified | 66.66% |

Experimental Protocol: LC-MS/MS for **Cefixime** in Human Plasma[11]

- Sample Preparation (Protein Precipitation): To a 0.5 mL aliquot of human plasma, add an internal standard and 1 mL of acetonitrile. Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes. Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 μL of the mobile phase.
- Chromatographic Conditions:

Column: C8

Mobile Phase: Acetonitrile-water-formic acid (40:60:0.5, v/v/v)

Flow Rate: 0.8 mL/min



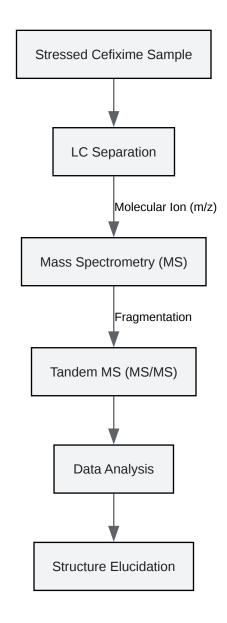


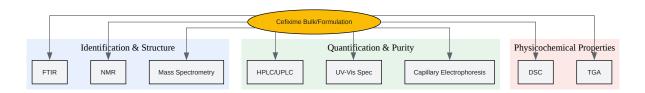


- Injection Volume: 20 μL
- Mass Spectrometric Conditions:
 - Ionization Source: Positive Electrospray Ionization (ESI+)
 - Detection Mode: Selected Reaction Monitoring (SRM)
 - Monitor the appropriate precursor to product ion transitions for cefixime and the internal standard.
- Analysis: Inject the prepared samples and standards into the LC-MS/MS system.
- Quantification: Construct a calibration curve by plotting the peak area ratio of cefixime to the
 internal standard against the concentration. Determine the concentration of cefixime in the
 plasma samples from the calibration curve.

Logical Flow for Impurity Identification using LC-MS







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